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Compound of Interest

Compound Name: Methyl tosylcarbamate

Cat. No.: B133023

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
tosylcarbamate (CAS 14437-03-7), a key intermediate in organic synthesis. The document
presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data in a structured format, along with detailed experimental protocols for data
acquisition.

Compound Information

e Compound Name: Methyl tosylcarbamate

¢ Synonyms: Methyl N-(p-toluenesulfonyl)carbamate, Methyl N-(p-tosyl)carbamate
e CAS Number: 14437-03-7

e Molecular Formula: CoH11NO4S

e Molecular Weight: 229.25 g/mol

Theimade you are
re gque sting di hot exist

aris no longer z

i igur.corm

e Structure:

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b133023?utm_src=pdf-interest
https://www.benchchem.com/product/b133023?utm_src=pdf-body
https://www.benchchem.com/product/b133023?utm_src=pdf-body
https://www.benchchem.com/product/b133023?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data

The following sections summarize the key spectroscopic data for methyl tosylcarbamate.

The *H and 13C NMR data are crucial for the structural elucidation of methyl tosylcarbamate,
confirming the presence of the tosyl and methyl carbamate moieties. The data presented here
Is based on experimental findings.

Table 1: 1H NMR Data for Methyl Tosylcarbamate

. . Coupling
Chemical Shift Lo . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz

Ar-H (ortho to
7.94-7.92 d 8.0 2H

S02)
7.85 S - 1H N-H

Ar-H (meta to
7.36-7.34 d 8.0 2H

S02)
3.70 S - 3H O-CHs
2.45 S - 3H Ar-CHs

Solvent: CDCIs, Spectrometer Frequency: 400 MHz

Table 2: 13C NMR Data for Methyl Tosylcarbamate
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Chemical Shift (8) ppm Assignment

151.0 C=0

145.2 Ar-C (para to CHs)
135.3 Ar-C (ipso to SO2)
129.6 Ar-CH (meta to SO2)
128.6 Ar-CH (ortho to SO2)
53.6 O-CHs

21.7 Ar-CHs

Solvent: CDCls, Spectrometer Frequency: 100 MHz

An experimental IR spectrum for methyl tosylcarbamate is not readily available in the public
domain. However, the expected characteristic absorption bands for its functional groups are
presented in Table 3. These values are based on established correlation tables for infrared
spectroscopy.

Table 3: Expected Characteristic IR Absorption Bands for Methyl Tosylcarbamate
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Functional Group

Wavenumber (cm~12) Intensity . .
Vibration
3400-3200 Medium N-H Stretch (Sulfonamide)
3000-2850 Medium C-H Stretch (Alkyl)
~1740 Strong C=0 Stretch (Carbamate)
~1600, ~1475 Medium-Weak C=C Stretch (Aromatic)
S=0 Asymmetric Stretch
1350-1300 Strong )
(Sulfonamide)
S=0 Symmetric Stretch
1170-1150 Strong )
(Sulfonamide)
1250-1200 Strong C-O Stretch (Carbamate)

The mass spectrometry data provides information about the molecular weight and
fragmentation pattern of methyl tosylcarbamate. The following data was obtained via Gas
Chromatography-Mass Spectrometry (GC-MS) with Electron lonization (EI).

Table 4: Mass Spectrometry Data for Methyl Tosylcarbamate

miz Relative Intensity (%) Assighment

229 - [M]* (Molecular lon)

Note: The relative intensity for the molecular ion was not specified in the available literature.
Further fragmentation data was not fully detailed.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

3.1.1 Sample Preparation

» Weigh approximately 10-20 mg of solid methyl tosylcarbamate.
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Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCls) in a
clean, dry vial.

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm
NMR tube to remove any particulate matter.

Cap the NMR tube securely.

3.1.2 'H NMR Data Acquisition

Insert the sample tube into the NMR spectrometer.
Lock the spectrometer on the deuterium signal of the CDCIs solvent.
Shim the magnetic field to achieve optimal homogeneity.

Acquire the *H NMR spectrum using a standard single-pulse experiment. Typical parameters
on a 400 MHz spectrometer would include:

o

Pulse angle: 30-45 degrees

[¢]

Acquisition time: 2-4 seconds

[e]

Relaxation delay: 1-2 seconds

Number of scans: 8-16

[e]

Process the acquired Free Induction Decay (FID) with an exponential window function (line
broadening of 0.3 Hz).

Perform Fourier transformation, phase correction, and baseline correction.

Reference the spectrum to the residual CHCIs signal at 7.26 ppm.

3.1.3 3C NMR Data Acquisition

Using the same sample, switch the spectrometer to the 13C nucleus frequency.

Tune and match the probe for 13C.
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e Acquire the 13C NMR spectrum using a standard proton-decoupled pulse sequence. Typical
parameters on a 100 MHz spectrometer would include:

[e]

Pulse angle: 30 degrees

o

Acquisition time: 1-2 seconds

[¢]

Relaxation delay: 2 seconds

[e]

Number of scans: 512-1024 (or more, depending on concentration)

» Process the FID with an exponential window function (line broadening of 1-2 Hz).
o Perform Fourier transformation, phase correction, and baseline correction.

o Reference the spectrum to the CDCls solvent signal at 77.16 ppm.

3.2.1 Sample Preparation (KBr Pellet Method)

e Grind a small amount (1-2 mg) of methyl tosylcarbamate with approximately 100-200 mg of
dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o Transfer the powder to a pellet press die.

o Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent
pellet.

3.2.2 Data Acquisition

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum over the range of 4000-400 cm~1.

The final spectrum is presented as percent transmittance versus wavenumber (cm=1).

3.3.1 Sample Introduction
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e Prepare a dilute solution of methyl tosylcarbamate in a volatile organic solvent (e.qg.,
dichloromethane or ethyl acetate).

e Introduce the sample into the gas chromatograph (GC) coupled to the mass spectrometer
(MS). The GC will separate the compound from any impurities and the solvent.

3.3.2 Data Acquisition

o The sample is vaporized in the GC injection port and carried through the GC column by an
inert carrier gas (e.g., helium).

e As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer.

¢ In the ion source, the molecules are bombarded with a beam of high-energy electrons
(typically 70 eV), causing ionization and fragmentation.

e The resulting positively charged ions (molecular ion and fragment ions) are accelerated into
the mass analyzer.

e The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
» A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a pure
organic compound like methyl tosylcarbamate.
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Caption: General workflow for the spectroscopic analysis of an organic compound.

¢ To cite this document: BenchChem. [Spectroscopic Data of Methyl Tosylcarbamate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b133023#spectroscopic-data-of-methyl-
tosylcarbamate-nmr-ir-ms]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b133023?utm_src=pdf-body-img
https://www.benchchem.com/product/b133023#spectroscopic-data-of-methyl-tosylcarbamate-nmr-ir-ms
https://www.benchchem.com/product/b133023#spectroscopic-data-of-methyl-tosylcarbamate-nmr-ir-ms
https://www.benchchem.com/product/b133023#spectroscopic-data-of-methyl-tosylcarbamate-nmr-ir-ms
https://www.benchchem.com/product/b133023#spectroscopic-data-of-methyl-tosylcarbamate-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b133023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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